molecular formula C11H11ClO3 B1323756 Ethyl 3-chloro-4-methylbenzoylformate CAS No. 951888-06-5

Ethyl 3-chloro-4-methylbenzoylformate

Cat. No.: B1323756
CAS No.: 951888-06-5
M. Wt: 226.65 g/mol
InChI Key: ZAWZCWYUHGDXHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-4-methylbenzoylformate typically involves the esterification of 3-chloro-4-methylbenzoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-4-methylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-chloro-4-methylbenzoylformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-4-methylbenzoylformate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • Ethyl 3-chloro-4-methylphenylacetate
  • Ethyl 3-chloro-4-methylbenzoate
  • Ethyl 3-chloro-4-methylbenzyl alcohol

Comparison: Ethyl 3-chloro-4-methylbenzoylformate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

ethyl 2-(3-chloro-4-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWZCWYUHGDXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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